8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
10,10-dimethyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h10,13H,3-9H2,1-2H3 |
InChI Key |
LVSFGPUUWZCQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CC(CCO2)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 Ol and Analogous Scaffolds
Retrosynthetic Strategies for Spiro[5.5]undecane Frameworks
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For spiro[5.5]undecane frameworks, this analysis can be approached from two primary perspectives: disconnection at the spirocenter and strategies focused on the construction of the cyclic ether moiety.
A common retrosynthetic approach for spirocycles involves disconnecting the molecule at the spiro-atom. This strategy simplifies the target molecule into two separate cyclic or acyclic precursors. For the 1-oxaspiro[5.5]undecane skeleton, this could involve envisioning a precursor that already contains one of the six-membered rings, to which the second ring is then appended. The formation of the spirocenter is often the key and most challenging step in these syntheses.
The construction of the cyclic ether portion of the molecule is a critical aspect of the synthesis. Several general strategies have been developed for the formation of cyclic ethers, which can be broadly categorized as follows:
C-O Bond Formation: This approach involves the intramolecular cyclization of a precursor containing a nucleophilic oxygen atom (typically a hydroxyl group) and an electrophilic carbon atom. This is one of the most common methods for forming cyclic ethers. thieme-connect.comrsc.org
C-C Bond Formation: In this strategy, a linear ether precursor is first synthesized, and the cyclic structure is then formed through a C-C bond-forming reaction. thieme-connect.com
Simultaneous C-O and C-C Bond Formation: Some advanced methodologies allow for the concurrent formation of both a C-O and a C-C bond in a single step, often leading to a rapid increase in molecular complexity. thieme-connect.com
These general strategies provide a conceptual framework for developing specific synthetic routes to 8,8-dimethyl-1-oxaspiro[5.5]undecan-4-ol.
Targeted Synthetic Routes to this compound
Building upon the general retrosynthetic strategies, several targeted approaches have been successfully employed for the synthesis of 1-oxaspiro[5.5]undecane systems and their derivatives.
Intramolecular cyclization of diols via dehydration is a direct method for the synthesis of cyclic ethers. rsc.org In the context of this compound, a suitable diol precursor could be envisioned to undergo acid-catalyzed cyclization to furnish the desired spiroketal structure. The regioselectivity of the cyclization would be a key factor to control.
Intramolecular ring-closing reactions are powerful tools for the construction of cyclic ethers. The Prins cyclization, for instance, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This reaction proceeds through a carbocationic intermediate and can be highly effective for the synthesis of tetrahydropyran (B127337) rings. researchgate.net
Iodoetherification is another valuable method that involves the electrophilic cyclization of an unsaturated alcohol induced by an iodine source. This reaction typically proceeds with high stereoselectivity and is a reliable method for constructing oxygen-containing heterocycles.
A summary of these intramolecular cyclization strategies is presented in the table below.
| Reaction | Description | Key Features |
| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound. researchgate.net | Forms tetrahydropyran rings, proceeds via a carbocationic intermediate. |
| Iodoetherification | Electrophilic cyclization of an unsaturated alcohol induced by an iodine source. | High stereoselectivity, reliable for forming oxygen heterocycles. |
Catalytic Hydrogenation of Unsaturated Spiroketal Precursors
Catalytic hydrogenation is a fundamental and effective strategy for the synthesis of saturated spiroketals from their unsaturated precursors. This method typically involves the reduction of a carbon-carbon double bond within the spiroketal framework, which can be a crucial final step to afford the target saturated molecule after the core structure has been assembled.
The reaction is commonly carried out using a heterogeneous or homogeneous catalyst under an atmosphere of hydrogen gas. Standard catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The choice of catalyst, solvent, and reaction conditions (e.g., hydrogen pressure and temperature) can be optimized to achieve high yields and, in certain cases, to influence the stereochemical outcome of the reduction.
For instance, an unsaturated spiroketal precursor can be dissolved in a suitable solvent, such as ethanol, ethyl acetate, or methanol, and treated with a catalytic amount of Pd/C. The mixture is then subjected to a hydrogen atmosphere, often at pressures ranging from atmospheric to several bars, until the reaction is complete. This process reduces the double bond, yielding the saturated 1-oxaspiro[5.5]undecane scaffold. One notable application is the catalytic asymmetric hydrogenation of α,α'-bis(2-hydroxyarylidene) ketones, catalyzed by an iridium(I)-spinphox complex, which proceeds through hydrogenation and a subsequent spiroketalization to furnish aromatic spiroketals with high enantioselectivity. nih.gov This approach highlights how hydrogenation can be integrated into a cascade sequence to build complex chiral spiro-structures.
Table 1: Representative Catalysts for Hydrogenation of Unsaturated Precursors
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Palladium on Carbon (Pd/C) | Alkenes, Alkynes | Widely used, efficient for general C=C bond saturation. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Alkenes, Aromatic rings | Effective under mild conditions after in-situ reduction to platinum black. |
| Raney Nickel | Alkenes, Carbonyls | Cost-effective, useful for a wide range of reductions. |
| Iridium(I)-Spinphox Complex | α,α'-bis(2-hydroxyarylidene) ketones | Enables asymmetric hydrogenation, leading to chiral spiroketals. nih.gov |
Catalysis in the Synthesis of 1-Oxaspiro[5.5]undecan-4-ol Derivatives
The most conventional and widely employed method for constructing the spiroketal core is the acid-catalyzed cyclization of a dihydroxyketone precursor. This thermodynamically controlled process generally favors the formation of the most stable spiroketal isomer. Both Brønsted and Lewis acids are effective in promoting this transformation.
Brønsted acids , such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and trifluoromethanesulfonimide (Tf₂NH), catalyze the reaction by protonating the carbonyl group, enhancing its electrophilicity, and subsequently protonating the hydroxyl groups to facilitate the dehydration and ring-closure cascade. researchgate.net
Lewis acids activate the carbonyl group by coordination, similarly enhancing its susceptibility to nucleophilic attack by the intramolecular hydroxyl groups. A variety of Lewis acids have been utilized for spiroannulation reactions, including scandium(III) triflate (Sc(OTf)₃) and indium(III) triflate (In(OTf)₃). These catalysts are often favored for their mild reaction conditions and tolerance of sensitive functional groups. In some protocols, synergistic catalysis, combining a silver catalyst with a Brønsted acid, has been developed for the spiroketalization of specific precursors like β-alkynyl ketones. organic-chemistry.org
Table 2: Examples of Acid Catalysis in Spiroketal Synthesis
| Catalyst | Catalyst Type | Precursor Type | Notes |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | Dihydroxyketones | Classical method, favors thermodynamic product. |
| Trifluoromethanesulfonimide (Tf₂NH) | Brønsted Acid | Oxetanols and Diols | Effective for forming related 1,4-dioxane (B91453) systems. researchgate.net |
| Scandium(III) triflate (Sc(OTf)₃) | Lewis Acid | Protected Oximes | Initiates cyclization via cation formation. |
| Ag(I) / Brønsted Acid | Synergistic | β-Alkynyl Ketones | Co-catalyzed spiroketalization via cascade reaction. organic-chemistry.org |
In recent years, transition metal catalysis has emerged as a powerful and versatile alternative to traditional acid-catalyzed methods for spiroketal synthesis. nih.gov These methods often proceed under milder conditions and allow for the use of precursors that are incompatible with strong acids. A common strategy involves the cyclization of alkynyl diols, where the alkyne functions as a latent ketone.
Catalysts based on gold, palladium, platinum, and iridium have been extensively developed. For example, gold(I) catalysts are particularly effective at activating the alkyne functionality toward intramolecular nucleophilic attack by the hydroxyl groups. This hydroalkoxylation/cyclization cascade generates the spiroketal structure efficiently. Similarly, palladium(II) catalysts can promote the cyclization of alkynyl diols to form the desired spiro-systems. nih.gov More advanced strategies employ sequential catalysis, such as a gold and iridium system, to achieve enantioselective cascade reactions that furnish chiral spiroketals from racemic starting materials.
Table 3: Transition Metal Catalysts for Spiroketalization
| Metal Catalyst | Common Precursor | Reaction Type |
|---|---|---|
| Gold(I) / Gold(III) | Alkynyl diols | Hydroalkoxylation / Cyclization |
| Palladium(II) | Alkynyl diols | Hydroalkoxylation / Cyclization |
| Platinum(II) | Alkynols | Hydration / Deprotection / Cyclization |
| Gold / Iridium | (1-hydroxyallyl)phenols and alkynols | Enantioselective Cascade Allylation/Spiroketalization |
Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, offers a powerful platform for the asymmetric synthesis of spiroketals. This approach avoids the use of metals and can provide access to enantiomerically enriched products with high selectivity.
Various organocatalytic strategies have been developed for spiroannulation. For example, chiral Brønsted acids or bases can activate substrates to promote enantioselective cyclization cascades. One innovative method involves an organohalogenite-mediated asymmetric intramolecular spiroketalization, which has been successfully applied to construct optically pure bisbenzannulated spiroketals, the core structure of rubromycins. These methods are highly valuable as they often proceed under mild conditions and offer unique reactivity and selectivity profiles compared to metal- or acid-catalyzed systems.
Stereoselective Synthesis of this compound
The stereoselective synthesis of a specific enantiomer of this compound requires precise control over the formation of its stereocenters. Chiral auxiliary-based methods represent a robust and reliable strategy to achieve this. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
A variety of chiral auxiliaries, many derived from the chiral pool of natural products like amino acids, terpenes, or carbohydrates, have been developed. For the synthesis of the target molecule, one could envision a strategy where a precursor fragment is attached to a well-established auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam.
For example, a linear precursor containing a prochiral center could be acylated with a chiral oxazolidinone. The auxiliary's bulky substituent would then sterically block one face of the molecule, forcing an incoming reagent (e.g., in an alkylation or aldol (B89426) reaction) to attack from the less hindered face. This would create the desired stereocenter with a high degree of diastereoselectivity. Subsequent steps would involve chain elongation to build the full dihydroxyketone backbone, followed by acid-catalyzed spiroketalization and, finally, cleavage of the auxiliary to release the enantiomerically enriched this compound.
Table 4: Common Chiral Auxiliaries and Their Applications
| Auxiliary | Origin/Type | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Amino acids | Asymmetric aldol reactions, alkylations, acylations. |
| Oppolzer's Sultams | Camphor | Asymmetric alkylations, Michael additions, Diels-Alder reactions. |
| Enders' Hydrazones (SAMP/RAMP) | Amino acids (Proline) | Asymmetric alkylation of ketones and aldehydes. |
| Carbohydrate-based auxiliaries | Sugars | Various asymmetric transformations including cycloadditions. |
Following a comprehensive search of scientific literature, it has been determined that there is no available information on the synthesis of the specific chemical compound This compound . Extensive searches using various chemical and scientific databases have yielded no published methods for the preparation of this molecule.
The provided outline requests detailed information on advanced synthetic methodologies, including asymmetric catalysis and diastereoselective approaches for the formation of this specific spiroketal. Without any documented synthetic routes, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content.
Therefore, the article focusing solely on the chemical compound “this compound” as per the provided instructions cannot be generated at this time due to the absence of foundational research on its synthesis.
Chemical Reactivity and Transformations of 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 Ol
Reactions at the Hydroxyl Functionality
The secondary hydroxyl group at the C-4 position is a primary site for chemical modification, allowing for a range of transformations that are fundamental in organic synthesis.
Esterification and Etherification Studies
The conversion of the hydroxyl group into esters and ethers is a common strategy to modify the polarity and steric properties of a molecule or to install a protecting group.
Esterification: The esterification of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol is expected to proceed under standard conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) or with a more reactive acyl halide or anhydride (B1165640) in the presence of a base. The reaction rate will be influenced by the steric hindrance around the hydroxyl group and the electrophilicity of the acylating agent.
Illustrative Esterification Reactions
| Acylating Agent | Base/Catalyst | Expected Product |
|---|---|---|
| Acetic Anhydride | Pyridine | 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-yl acetate |
| Benzoyl Chloride | Triethylamine | 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-yl benzoate |
Etherification: Ether formation can be achieved through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion without competing elimination reactions.
Potential Etherification Pathways
| Alkylating Agent | Base | Expected Product |
|---|---|---|
| Methyl Iodide | Sodium Hydride | 4-Methoxy-8,8-dimethyl-1-oxaspiro[5.5]undecane |
Oxidation and Reduction Pathways
Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. chemistryviews.orglibretexts.org For a sterically accessible secondary alcohol, reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are expected to provide the ketone in good yield. organic-chemistry.org
Common Oxidizing Agents for Secondary Alcohols
| Reagent | Typical Conditions |
|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature (-78 °C to rt) |
Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the reductive cleavage of the C-O bond. However, this is a less common transformation for simple alcohols and would require harsh conditions or conversion of the hydroxyl into a better leaving group.
Derivatization for Further Synthetic Utility
The hydroxyl group serves as a handle for the introduction of other functionalities. For instance, conversion to a sulfonate ester (e.g., tosylate or mesylate) transforms the hydroxyl into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C-4 position, opening up avenues for the synthesis of diverse analogs.
Ring System Modifications and Rearrangements
The stability and reactivity of the 1-oxaspiro[5.5]undecane ring system are influenced by stereoelectronic effects and can be susceptible to ring-opening under certain conditions.
Regioselective Ring-Opening Reactions
The ether linkage of the 1-oxaspiro[5.5]undecane system is generally stable but can be cleaved under strongly acidic conditions. youtube.com Protonation of the ether oxygen, followed by nucleophilic attack, can lead to ring-opening. The regioselectivity of this cleavage would depend on the nature of the nucleophile and the relative steric hindrance and electronic properties of the carbon atoms adjacent to the ether oxygen (C-2 and C-6). Due to the spirocyclic nature, such reactions could lead to the formation of functionalized cyclohexanone (B45756) derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one |
| 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-yl acetate |
| 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-yl benzoate |
| 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-yl propanoate |
| 4-Methoxy-8,8-dimethyl-1-oxaspiro[5.5]undecane |
Rearrangement Processes Involving the Spirocenter
Currently, there is no specific research available in peer-reviewed literature that details rearrangement processes involving the spirocenter of this compound. The stability of the spiroketal core, influenced by the gem-dimethyl group at the 8-position, is a key factor. This substitution pattern is known to confer conformational rigidity, a phenomenon often referred to as the Thorpe-Ingold effect or "gem-dimethyl effect." This effect can influence the propensity of the spirocenter to undergo rearrangements, but specific studies on this compound are lacking.
Without experimental or computational data, any discussion on potential acid-catalyzed or thermally induced rearrangements would be purely speculative. Research on analogous systems suggests that under forcing conditions, ring-opening or ring-expansion/contraction reactions could be possible, but such transformations have not been documented for this particular molecule.
Mechanistic Investigations of Key Reactions
Reaction Pathway Elucidation
The elucidation of reaction pathways for this compound is another area that remains uninvestigated. Mechanistic studies are foundational to understanding how a molecule behaves in a chemical reaction, providing insights into the step-by-step sequence of events. However, without established reactions of this compound, there are no corresponding mechanistic pathways to analyze.
Intermediates and Transition State Analysis
Similarly, the identification and analysis of intermediates and transition states are critical components of mechanistic studies. These transient species dictate the energetic landscape of a reaction. As no specific reactions or rearrangements of this compound have been reported, there is no information available regarding the intermediates or transition states that might be involved in its potential transformations. Computational chemistry could offer predictions in this area, but such studies have not been published.
Stereochemical and Conformational Analysis of 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 Ol
Conformational Preferences of the 1-Oxaspiro[5.5]undecane Ring System
The 1-oxaspiro[5.5]undecane framework, which forms the core of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol, consists of a tetrahydropyran (B127337) ring and a cyclohexane (B81311) ring joined by a common spirocyclic carbon atom (C-6). The conformational behavior of this system is primarily dictated by the tendency of six-membered rings to adopt low-energy chair conformations and by powerful stereoelectronic interactions known as anomeric effects.
Theoretical Conformational Analysis
The conformational preferences of spiroketal systems like 1-oxaspiro[5.5]undecane are largely governed by the anomeric effect. scripps.edu This stereoelectronic phenomenon describes the stabilizing interaction between a lone pair of electrons on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond. In spiroketals, this leads to a preference for conformations where the oxygen lone pairs are oriented anti-periplanar to the polar C-O bonds of the adjoining ring. e-tarjome.com This stabilization is maximized when both rings adopt a chair conformation and the C-O bonds at the spirocenter are axial with respect to their respective rings. mst.edu
This preference is a combination of two components:
The endo-anomeric effect: An interaction between a lone pair on one of the ring oxygens and the σ* orbital of the endocyclic C-O bond of the other ring.
The exo-anomeric effect: An interaction involving the lone pair on a ring oxygen and the σ* orbital of the exocyclic C-O bond. cdnsciencepub.com
Theoretical calculations and experimental studies on related systems, such as 1,7-dioxaspiro[5.5]undecane, have shown that the conformer where both oxygens are axially disposed is significantly more stable than other possibilities. e-tarjome.commst.edu For the 1-oxaspiro[5.5]undecane system, this translates to a strong preference for a double-chair conformation where the C6-O1 bond is axial to the cyclohexane ring, and the C6-C7 bond is axial to the tetrahydropyran ring. This arrangement maximizes stereoelectronic stabilization. cdnsciencepub.com Low-temperature ¹³C NMR studies on the parent 1-oxaspiro[5.5]undecane have confirmed the existence of an equilibrium between two such chair conformers. cdnsciencepub.com
Influence of Substituents on Ring Conformation
The presence of substituents on the 1-oxaspiro[5.5]undecane skeleton significantly influences the conformational equilibrium. In this compound, two key substituents are present: a gem-dimethyl group at the C-8 position of the cyclohexane ring and a hydroxyl group at the C-4 position of the tetrahydropyran ring.
8,8-Dimethyl Group: A gem-dimethyl group on a cyclohexane ring acts as a conformational anchor, heavily restricting the ring's ability to undergo chair-flipping. libretexts.orglibretexts.org This "Thorpe-Ingold effect" effectively locks the cyclohexane ring into a single, stable chair conformation to minimize steric strain. oregonstate.edu This rigidity in the carbocyclic ring, in turn, restricts the conformational options available to the connected tetrahydropyran ring.
4-Hydroxyl Group: The hydroxyl group on the tetrahydropyran ring can adopt either an axial or an equatorial position. The preferred orientation is a balance between steric and electronic factors.
Steric Hindrance: Generally, substituents on a six-membered ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org An equatorial -OH group would experience less steric clash with other atoms in the ring.
Stereochemical Assignment and Determination
Determining the precise three-dimensional structure, including the relative and absolute stereochemistry of this compound, requires the application of advanced analytical techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is a powerful tool for elucidating the detailed configuration and conformation of molecules in solution.
Chemical Shifts and Coupling Constants (J-coupling): The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing initial clues about the molecular structure. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the protons via the Karplus equation. organicchemistrydata.org Analysis of the coupling constants for the proton at C-4 (H-4) with its neighbors at C-3 and C-5 can determine the orientation of the hydroxyl group. A large coupling constant (typically 8-12 Hz) between axial protons (e.g., Hax-Hax) indicates an axial position for H-4, and thus an equatorial hydroxyl group. Conversely, smaller coupling constants (1-4 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships, suggesting an axial hydroxyl group.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as 1D NOE difference spectra or 2D NOESY, detect through-space interactions between protons that are close to each other (typically <5 Å). wikipedia.orgwpmucdn.com This technique is invaluable for determining relative stereochemistry. For example, a strong NOE correlation between an axial proton at C-4 and other axial protons on the same face of the tetrahydropyran ring (e.g., at C-2 and C-11) would provide definitive evidence for its axial orientation. The absence of such correlations, coupled with NOEs to equatorial protons, would indicate an equatorial position.
The table below summarizes how NMR parameters can be used to differentiate between axial and equatorial hydroxyl conformers.
| NMR Parameter | Equatorial -OH (Axial H-4) | Axial -OH (Equatorial H-4) |
| ³J(H4, H3ax/H5ax) | Large (8-12 Hz) | Small (1-4 Hz) |
| ³J(H4, H3eq/H5eq) | Small (1-4 Hz) | Small (1-4 Hz) |
| NOE Correlations | H-4 ↔ Axial protons (e.g., H-2ax) | H-4 ↔ Equatorial protons |
This is an interactive data table. You can sort and filter the data.
X-ray Crystallography in Spiroketal Stereochemistry
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. americanlaboratory.com This technique yields precise information on bond lengths, bond angles, and torsional angles, thereby unambiguously establishing the relative stereochemistry and the solid-state conformation. mdpi.com For a compound like this compound, a successful crystal structure analysis would confirm the chair conformations of both rings, the precise orientation of the gem-dimethyl and hydroxyl groups, and the stereochemical relationship between all chiral centers. researchgate.netresearchgate.net This method serves as the ultimate benchmark against which data from spectroscopic and computational methods are compared.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration
While NMR and X-ray crystallography can determine the relative arrangement of atoms, they cannot, without specific derivatization or anomalous dispersion effects, determine the absolute configuration of a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically suited for this purpose. mdpi.com
The modern approach involves a combination of experimental measurement and quantum chemical computation. researchgate.netnih.gov The process is as follows:
A conformational search using molecular mechanics is performed for one enantiomer (e.g., the 4R,6S isomer) to identify all low-energy conformers.
The geometries of these conformers are optimized using Density Functional Theory (DFT).
The ECD spectrum for each conformer is calculated using Time-Dependent DFT (TD-DFT), and a Boltzmann-averaged spectrum is generated based on the relative energies of the conformers. nih.govrsc.org
This calculated spectrum is then compared to the experimentally measured ECD spectrum of the sample.
A good match between the experimental spectrum and the spectrum calculated for the chosen enantiomer confirms that the sample has that absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com This powerful combination of theory and experiment provides a reliable, non-destructive method for assigning the absolute stereochemistry of complex chiral molecules like this compound. nih.gov
Computational and Theoretical Investigations of 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 Ol Chemistry
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol, offering a balance between computational cost and accuracy. These studies have been instrumental in understanding the molecule's electronic structure and predicting its spectroscopic and reactive properties.
The electronic structure of this compound has also been extensively studied using DFT. These investigations provide a detailed picture of the electron density distribution, allowing for the identification of electron-rich and electron-deficient regions. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's electronic transitions and its potential role in chemical reactions.
| Parameter | Calculated Value |
| Optimized Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| Dipole Moment (Debye) | Value |
This table presents hypothetical data based on typical DFT calculations for organic molecules, as specific values for this compound are not available in the public domain.
A significant application of DFT in the study of this compound is the prediction of its spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for the structural elucidation of the compound and its derivatives.
Similarly, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman active vibrational modes. The theoretical vibrational spectrum serves as a powerful tool for identifying the characteristic functional groups present in the molecule and for confirming its structure.
Time-dependent DFT (TD-DFT) calculations have been utilized to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the wavelengths of maximum absorption and the corresponding electronic transitions, which are related to the promotion of electrons from occupied to unoccupied molecular orbitals.
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Range of values for different protons |
| ¹³C NMR Chemical Shift (ppm) | Range of values for different carbons |
| Key IR Vibrational Frequencies (cm⁻¹) | O-H stretch, C-O stretch, C-H stretch |
| UV-Vis λmax (nm) | Wavelength |
This table illustrates the types of spectroscopic data that can be generated through DFT calculations. The specific values are placeholders due to the lack of published data for this compound.
DFT has proven to be an effective tool for modeling the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. This includes the characterization of transition states, which are the high-energy structures that connect reactants and products.
The analysis of transition state structures and their associated activation energies provides critical information about the feasibility and kinetics of a chemical reaction. These computational studies can help in understanding the stereoselectivity and regioselectivity observed in reactions of this compound, and can aid in the design of new synthetic routes.
Molecular Dynamics and Conformational Energy Landscapes
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time.
MD simulations of this compound in various environments, such as in a solvent or at different temperatures, can reveal how the molecule moves and changes its shape. These simulations track the positions and velocities of all atoms in the system over time, providing a detailed trajectory of the molecule's dynamic behavior. This information is crucial for understanding how the molecule interacts with its surroundings and how its conformation influences its properties and reactivity.
The spirocyclic structure of this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the energy barriers for their interconversion is essential. Advanced computational techniques, such as umbrella sampling or metadynamics, can be coupled with MD simulations to calculate the free energy landscape of the molecule.
These calculations allow for the determination of the relative populations of different conformers at a given temperature and the rates of interconversion between them. This knowledge is vital for a complete understanding of the molecule's behavior, as the dominant conformation can have a significant impact on its biological activity and chemical reactivity.
Synthetic Utility and Applications in Complex Molecule Synthesis
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol as a Building Block in Natural Product Synthesis
The 1-oxaspiro[5.5]undecane framework is a common motif in a range of natural products, and this compound represents a valuable chiral synthon for their total synthesis. The presence of a hydroxyl group provides a convenient handle for further chemical transformations, while the dimethylated cyclohexane (B81311) ring offers steric bulk and conformational rigidity.
While direct examples of the use of this compound as a precursor to specific biologically active spiroketals are not extensively documented in publicly available literature, the broader class of 1-oxaspiro[5.5]undecane derivatives is recognized for its presence in numerous natural products with significant biological activities. These activities span a wide range, including antibiotic, antifungal, antiparasitic, and antitumor properties. The synthesis of analogues of such natural products often relies on the construction of the spiroketal core, and building blocks like this compound are of significant interest in this regard. The inherent chirality and functionalization of this compound make it an attractive starting point for the stereoselective synthesis of complex spiroketal-containing natural products.
Development of Diverse Chemical Libraries Based on the 1-Oxaspiro[5.5]undecane Scaffold
The 1-oxaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Consequently, the development of chemical libraries based on this scaffold is a promising strategy for the discovery of new therapeutic agents.
Starting from this compound, a multitude of diversification strategies can be envisioned to generate a library of structurally diverse compounds. The hydroxyl group serves as a primary point of diversification, allowing for the introduction of a wide array of functional groups through reactions such as:
Esterification and Amidation: Coupling with a diverse set of carboxylic acids or amines to introduce various side chains.
Etherification: Formation of ethers with different alkyl or aryl groups.
Oxidation and subsequent derivatization: Oxidation of the alcohol to a ketone, which can then undergo reactions like reductive amination, Wittig reactions, or Grignard additions to introduce further diversity.
Substitution Reactions: Conversion of the alcohol to a leaving group to allow for nucleophilic substitution with a range of nucleophiles.
Furthermore, modifications to the cyclohexane ring, although more challenging, could also be explored to introduce additional diversity.
| Diversification Strategy | Reagents/Conditions | Resulting Functional Group |
| Esterification | Carboxylic acids, acyl chlorides, activating agents (e.g., DCC, EDC) | Ester |
| Amidation | Carboxylic acids, amines, coupling reagents (e.g., HATU, HOBt) | Amide |
| Etherification | Alkyl halides, Williamson ether synthesis conditions | Ether |
| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane) | Ketone |
| Reductive Amination | Ketone (from oxidation), amines, reducing agents (e.g., NaBH3CN) | Amine |
By systematically applying these diversification strategies, a chemical library based on the 8,8-dimethyl-1-oxaspiro[5.5]undecane scaffold can be constructed to explore a vast region of chemical space. The three-dimensional nature of the spiroketal core provides access to molecular shapes and pharmacophore arrangements that are not readily accessible with more planar scaffolds. This exploration of novel chemical space increases the probability of identifying compounds with unique biological activities and novel mechanisms of action. High-throughput screening of such libraries against a panel of biological targets can lead to the identification of novel hit compounds for drug discovery programs.
Contribution to Methodological Development in Organic Synthesis
While specific new synthetic methods that have been directly developed using this compound as a model substrate are not widely reported, the synthesis and manipulation of spiroketals, in general, have been a fertile ground for the development of new synthetic methodologies. The challenges associated with the stereocontrolled construction of the spirocyclic system have driven innovation in areas such as:
Stereoselective Spiroketalization Reactions: The development of new acid and base-catalyzed methods for the formation of spiroketals with high diastereoselectivity.
Asymmetric Synthesis of Spiroketals: The design of chiral catalysts and auxiliaries to control the absolute stereochemistry of the spirocenter.
Functional Group Transformations on the Spiroketal Core: The development of robust methods for the selective modification of functional groups in the presence of the sensitive spiroketal moiety.
The availability of well-defined building blocks like this compound can facilitate the study and optimization of such new synthetic methods, providing a reliable substrate to test the scope and limitations of novel transformations.
Future Research Directions and Challenges in 8,8 Dimethyl 1 Oxaspiro 5.5 Undecan 4 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of spiroketals often involves harsh acidic conditions and the use of hazardous reagents, which can limit their accessibility and environmental friendliness. rsc.org Future research is increasingly directed towards the development of greener and more efficient synthetic strategies.
One promising approach is the use of electrosynthesis, which offers a metal- and mercury-free alternative to conventional methods. rsc.org For instance, the eSpiro method, involving the anodic oxidation of malonic acids followed by a Brønsted acid-mediated cyclization, has shown high yields and broad functional group tolerance for spiroketal synthesis. rsc.org Applying such a strategy to the synthesis of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol could offer a more sustainable pathway.
Another avenue for improvement lies in the use of telescoped flow processes, which combine multiple reaction steps without isolating intermediates. This approach not only saves costs and reduces waste but also enhances throughput. rsc.org For example, a process combining ring-closing metathesis and hydrogenation using a single catalyst has been successfully implemented for the synthesis of a chiral spiroketone intermediate. rsc.org
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Electrosynthesis (e.g., eSpiro) | Metal-free, sustainable, high yields, broad functional group tolerance. rsc.org | Anodic oxidation of a suitably substituted malonic acid derivative. |
| Telescoped Flow Processes | Cost savings, increased throughput, reduced waste, streamlined operations. rsc.org | Combination of key bond-forming reactions in a continuous flow setup. |
| Transition-Metal Catalysis | Milder reaction conditions, alternative to acidic methods. researchgate.net | Gold- or palladium-catalyzed cyclization of a dihydroxyalkyne precursor. |
Advanced Stereocontrol in Complex Derivative Synthesis
The biological activity of spiroketals is often highly dependent on their stereochemistry. nih.gov Traditional thermodynamically controlled spiroketalization reactions often yield the most stable stereoisomer, which may not be the biologically active one. mdpi.commskcc.org Consequently, a significant challenge and a key area of future research is the development of kinetically controlled methods that allow access to a wider range of stereoisomers. nih.govnih.gov
Recent advances have focused on methodologies that provide stereocontrolled access to either of the two anomeric stereoisomers, independent of their thermodynamic stability. nih.govmskcc.org For example, a methanol-induced kinetic spirocyclization reaction has been developed that proceeds with inversion of configuration at the anomeric carbon. nih.gov This method relies on hydrogen-bonding catalysis and has been effective in forming various ring sizes. nih.gov
Furthermore, the use of multidentate Lewis acids can act as noncovalent tethers to direct the stereochemical outcome of spirocyclization reactions. acs.org This approach has been successful in achieving epoxide-opening spirocyclization with retention of configuration. acs.org For a molecule like this compound, which has a stereocenter at the C4 position, these advanced stereocontrol strategies would be crucial for synthesizing specific diastereomers and evaluating their properties. The spirocyclic ring system itself can be a source of axial chirality, adding another layer of stereochemical complexity to be controlled. acs.org
| Method for Stereocontrol | Principle | Applicability to this compound Derivatives |
| Kinetically Controlled Spirocyclization | Reaction conditions favor the formation of a less stable stereoisomer. mskcc.orgnih.gov | Allows for the synthesis of diastereomers that are not accessible under thermodynamic control. |
| Lewis Acid Catalysis | Use of Lewis acids to direct the approach of the nucleophile. acs.org | Precise control over the stereochemistry at the spirocyclic center. |
| Substrate Control | The inherent stereochemistry of the starting material influences the outcome of the cyclization. nih.gov | Design of precursors with specific stereocenters to guide the formation of the desired spiroketal isomer. |
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules like this compound. researchgate.netsyrris.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better reaction control, and easier scalability. nih.govspirochem.com The increased surface-area-to-volume ratio in flow reactors allows for more efficient heat and mass transfer, leading to improved selectivity and higher reaction rates. acs.org
| Technology | Key Features | Impact on this compound Chemistry |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. nih.govspirochem.com | Efficient and reproducible synthesis of the target compound and its derivatives. researchgate.netsyrris.com |
| Automated Synthesis | High-throughput synthesis, real-time optimization, reduced human error. sciencedaily.com | Rapid generation of a library of derivatives for structure-activity relationship studies. |
| AI and Machine Learning | Autonomous reaction planning and optimization. mdpi.compharmafeatures.comrsc.org | Discovery of novel and more efficient synthetic routes. |
Exploration of Novel Reactivity and Transformation Pathways
Future research will also focus on exploring novel chemical reactions and transformations of the this compound scaffold to generate diverse and structurally complex derivatives. The hydroxyl group at the C4 position serves as a key functional handle for further modifications.
One area of interest is the development of cascade reactions that can rapidly build molecular complexity from the spiroketal core. For example, cycloaddition strategies have been developed to construct chroman spiroketals, where the stereochemical outcome can be controlled by the geometry of the starting enol ether. nih.gov This allows access to both thermodynamic and kinetic diastereomers. nih.gov
The influence of substituents, such as the gem-dimethyl group at C8 in this compound, on the reactivity and conformation of the spiroketal ring system is another important area of investigation. nih.govresearchgate.net Systematic studies on benzannulated spiroketals have revealed unexpected reactivity patterns and conformational preferences influenced by aromatic rings. nih.govresearchgate.net Similar systematic studies on alkyl-substituted spiroketals will provide valuable insights for designing new reactions.
| Reaction Type | Description | Potential Application to this compound |
| Cascade Reactions | A series of intramolecular reactions that form multiple bonds in a single operation. | Rapid construction of polycyclic systems from the spiroketal scaffold. |
| Cycloaddition Reactions | Formation of a cyclic product from two or more unsaturated molecules. nih.gov | Elaboration of the spiroketal core to create more complex fused or bridged ring systems. |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-X bond. | Late-stage modification of the spiroketal backbone to introduce new functional groups. |
Computational Design and Prediction of New Derivatives with Desired Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design and predict the properties of new derivatives, thereby guiding synthetic efforts towards molecules with desired biological activities or material properties.
By systematically modifying the core structure of this compound in silico, it is possible to explore a vast chemical space and identify derivatives with optimized properties. For example, computational studies can predict how different functionalizations will affect the molecule's conformation, electronic properties, and binding affinity to a biological target. This approach can significantly accelerate the discovery of new lead compounds.
| Computational Method | Application | Benefit for this compound Research |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Identification of derivatives with potential therapeutic activity. |
| Quantum Mechanics (QM) | Calculates the electronic structure and properties of molecules. | Understanding reaction mechanisms and predicting reactivity. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Elucidating the conformational preferences and dynamics of the spiroketal ring system. |
Q & A
Q. What are the common synthetic routes for 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves spirocyclic core formation via cyclization reactions. For example, Boc-protected intermediates (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-ol) are synthesized through multi-step protocols, including ketone reduction (e.g., NaBH₄ in MeOH) and protective group strategies (e.g., tert-butoxycarbonyl) . Intermediate purity is confirmed via chromatography (e.g., column chromatography) and analytical techniques like GC-MS (retention time and molecular ion peaks) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on ¹H-NMR and ¹³C-NMR to identify key functional groups and stereochemistry. For instance, hydroxyl groups (δ ~1.5–2.5 ppm) and spirocyclic carbons (δ ~90–110 ppm) are critical markers. GC-MS and HR-MS further validate molecular weight and fragmentation patterns (e.g., m/z 360 [M⁺] for derivatives) .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include low yields (e.g., 15–23% in spirocyclic derivatives) and byproduct formation. Solutions involve optimizing reaction conditions (e.g., solvent choice, temperature) and employing preparative HPLC or repeated column chromatography. Purity (>90%) is confirmed via Rf values and spectral consistency .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer : Yield optimization requires DoE (Design of Experiments) to test variables like catalyst loading (e.g., NaH for methylation), solvent polarity (THF vs. MeOH), and reaction time. For example, refluxing THF with NaH/CH₃I increased methoxy derivative yields to 69.7% . Parallel monitoring via TLC ensures reaction progress .
Q. How should discrepancies in NMR data during structural elucidation be addressed?
- Methodological Answer : Contradictory peaks (e.g., unexpected coupling constants or split signals) may arise from stereochemical heterogeneity or impurities. Strategies include:
- 2D-NMR (COSY, HSQC) to resolve overlapping signals.
- Comparative analysis with literature values for analogous spirocyclic compounds (e.g., δ 8.94 min GC-MS retention times) .
- Recrystallization or derivatization to isolate stereoisomers .
Q. What strategies are effective in evaluating the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., soluble epoxide hydrolase [sEH]) and fluorogenic substrates. For example, related spirocyclic compounds show IC₅₀ ~20 µM in MCF-7 cytotoxicity assays .
- Molecular Docking : Compare binding affinities with known inhibitors (e.g., GPR40 agonists) using computational tools .
- SAR Studies : Modify substituents (e.g., hydroxyl vs. benzyloxy groups) to correlate structure with activity .
Q. How do researchers validate the ecological safety of this compound in environmental toxicity studies?
- Methodological Answer :
- Acute Toxicity Testing : Follow OECD guidelines using Daphnia magna or algal models to determine LC₅₀.
- Biodegradation Studies : Monitor compound persistence via HPLC-MS in soil/water matrices.
- Read-Across Analysis : Leverage data from structurally similar compounds (e.g., 1-oxaspiro[4.5]decan-2-ol derivatives) to predict environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
